molecular formula C12H23ClN2 B1224878 1-Methyl-3-octylimidazolium chloride CAS No. 64697-40-1

1-Methyl-3-octylimidazolium chloride

Cat. No.: B1224878
CAS No.: 64697-40-1
M. Wt: 230.78 g/mol
InChI Key: OXFBEEDAZHXDHB-UHFFFAOYSA-M
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Scientific Research Applications

Electrochemistry and Energy Storage

1-Methyl-3-octylimidazolium chloride is widely used as an electrolyte in electrochemical applications, particularly in energy storage devices such as batteries and supercapacitors. Its ionic conductivity makes it suitable for:

  • Chloride Ion Batteries : These batteries utilize chloride ions as charge carriers, offering advantages like improved safety and cost-effectiveness compared to traditional lithium-ion batteries .
  • Supercapacitors : The compound's high ionic conductivity enhances the performance and efficiency of supercapacitors, making them more viable for energy storage solutions .

Catalysis

The compound serves as a catalyst in various chemical reactions due to its solvation potential and stability. It facilitates:

  • Organic Synthesis : It is employed in catalytic transformations, enabling the synthesis of complex organic molecules .
  • Biomolecule Extraction : Its properties allow for effective extraction and purification processes in biochemical applications, particularly for biomolecules .

Micellization Behavior

Research has demonstrated the role of this compound in the micellization behavior of amphiphilic drugs such as amitriptyline hydrochloride. Studies indicate that:

  • The ionic liquid alters the critical micelle concentration (CMC) of the drug, enhancing its solubility and stability in aqueous solutions .
  • Thermodynamic parameters associated with micellization suggest favorable interactions between the drug and the ionic liquid, indicating potential for pharmaceutical applications .

Environmental Applications

The biodegradation studies of this ionic liquid have shown that it can undergo primary biodegradation through biological transformation processes. This property is crucial for:

  • Wastewater Treatment : Utilizing electrochemical methods for treating wastewater containing poorly biodegradable compounds, thus providing an alternative disposal strategy for ionic liquids .

Material Science

In material science, this compound has been investigated for its influence on crystallinity and particle size in metal-organic frameworks (MOFs):

  • Studies have shown that it can enhance the crystallinity of MIL-53(Al) during hydrothermal synthesis, leading to improved structural properties of these materials .

Data Table Summary

Application AreaDescriptionKey Findings/Notes
Electrochemistry & Energy StorageUsed as an electrolyte in batteries and supercapacitorsEnhances performance in chloride ion batteries; high ionic conductivity
CatalysisActs as a catalyst in organic synthesis and biomolecule extractionFacilitates various chemical transformations
Micellization BehaviorInfluences micellization of amphiphilic drugsAlters CMC; enhances solubility and stability
Environmental ApplicationsBiodegradation studies for wastewater treatmentProposes electrochemical methods for disposal
Material ScienceAffects crystallinity in metal-organic frameworksImproves structural properties of MIL-53(Al)

Case Study 1: Electrochemical Performance

A study highlighted the use of this compound in developing chloride ion batteries, showcasing its advantages over conventional lithium-ion systems through enhanced safety profiles and cost-effectiveness.

Case Study 2: Biodegradation Research

Research on the biodegradation pathways of this ionic liquid revealed significant transformation products, indicating its potential for environmentally friendly disposal methods.

Biological Activity

1-Methyl-3-octylimidazolium chloride ([C8mim]Cl) is an imidazolium-based ionic liquid that has garnered attention due to its diverse biological activities. This article explores its effects on aquatic organisms, antimicrobial properties, and potential environmental implications, supported by case studies and research findings.

Overview of this compound

[C8mim]Cl is a member of the family of ionic liquids, characterized by its unique physicochemical properties. Its structure consists of a methyl group and an octyl chain attached to an imidazolium ring, which contributes to its solubility and interaction with biological systems.

Case Study: Zebrafish Embryonic Development

A significant study investigated the impact of acute exposure to [C8mim]Cl on zebrafish (Danio rerio) embryonic development. The research revealed that exposure to varying concentrations of [C8mim]Cl (5.08, 10.16, and 20.32 mg L1^{-1}) for 96 hours significantly altered thyroid hormone levels and the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis.

  • Key Findings :
    • Hatching Rate : The hatching rate increased at 48 hours but showed no significant difference after 72 hours.
    • Thyroid Hormone Levels : T3 levels increased, while T4 levels decreased in treated groups compared to controls.
    • Gene Expression : The expression of genes such as dio1, nis, and trh was significantly lower in high concentration groups, while genes like trhrα and trhrβ were upregulated at elevated concentrations .
Concentration (mg L1^{-1})Hatching Rate (%)T3 Content (ng/mL)T4 Content (ng/mL)
Control801015
5.08851214
10.16901512
20.32751810

These results suggest that [C8mim]Cl can disrupt normal endocrine function in aquatic species, raising concerns about its environmental safety.

Antimicrobial Properties

Research has also explored the antimicrobial activity of [C8mim]Cl against various bacterial strains. The findings indicate that its efficacy varies significantly between Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus (Gram-positive): Lowest MIC values indicating high susceptibility.
    • Pseudomonas aeruginosa (Gram-negative): Highest MIC values, suggesting lower susceptibility due to the protective outer membrane .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Enterococcus faecalis1.0
Pseudomonas aeruginosa16.0

The antimicrobial mechanism is thought to involve disruption of cell membrane integrity, which is more effective against Gram-positive bacteria due to their simpler cell wall structure.

Environmental Implications

The biological activity of [C8mim]Cl raises significant environmental concerns, particularly regarding its potential toxicity to aquatic life. The alteration of thyroid hormone levels in zebrafish suggests that ionic liquids can act as endocrine disruptors in aquatic ecosystems.

Summary of Environmental Studies

  • Studies indicate that exposure to ionic liquids like [C8mim]Cl can lead to oxidative stress and inflammation in fish, affecting overall health and reproduction .
  • Long-term exposure has been linked to changes in liver function and immune responses in various fish species.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the physical properties of 1-methyl-3-octylimidazolium chloride ([OMIM]Cl)?

To characterize [OMIM]Cl, researchers should measure density (ρliq), speed of sound (cliq), and refractive index (nliq) using high-precision instruments such as vibrating-tube densimeters, ultrasonic interferometers, and Abbe refractometers. These parameters should be evaluated across varying molar ratios in solvents like methanol to assess solvent interactions. For example, Table I in provides a model dataset for such measurements, demonstrating how increasing methanol ratios alter [OMIM]Cl's properties. Calibration with reference standards and temperature control (±0.01°C) are critical for reproducibility .

Q. How can researchers design toxicity assays for [OMIM]Cl in aquatic organisms?

A standardized protocol involves:

  • Exposure setup : Prepare aqueous solutions of [OMIM]Cl at concentrations ranging from 0.1 to 100 mg/L.
  • Model organisms : Use species like Paramisgurnus dabryanus (loach) or Rana nigromaculata (frog) due to their sensitivity to ionic liquids (ILs).
  • Endpoints : Measure oxidative stress biomarkers (e.g., malondialdehyde for lipid peroxidation) and genotoxicity via comet assays.
  • Controls : Include solvent-only and negative controls to isolate IL-specific effects.
    and highlight that [OMIM]Cl induces dose-dependent oxidative stress and DNA damage in aquatic species, requiring at least triplicate trials for statistical validity .

Q. What synthetic routes are available for [OMIM]Cl?

The primary method involves quaternization of 1-methylimidazole with 1-chlorooctane under microwave irradiation. Key steps:

Mix 1-methylimidazole and 1-chlorooctane in a 1:1.2 molar ratio.

React at 80°C for 24 hours under nitrogen.

Purify via repeated washing with ethyl acetate and vacuum drying.
notes that microwave synthesis reduces reaction time by 50% compared to conventional heating, achieving >97% purity .

Advanced Research Questions

Q. How does the alkyl chain length of imidazolium ILs influence their interaction with lipid bilayers?

Experimental Design :

  • Comparative ILs : Use [Bmim]Cl (C4 chain) and [OMIM]Cl (C8 chain).
  • Model system : Prepare supported lipid bilayers (SLBs) from phospholipids like DOPC.
  • Techniques : Employ atomic force microscopy (AFM) in peak-force tapping mode to quantify bilayer disruption.
    shows that [OMIM]Cl’s longer alkyl chain increases hydrophobic interactions, reducing SLB stiffness by 40% compared to [Bmim]Cl. This requires AFM tip calibration (e.g., ScanAsyst Fluid tips) to avoid artifacts .

Q. How can conflicting data on [OMIM]Cl’s biodegradability be resolved?

Methodological Approach :

  • Primary biodegradation tests : Use OECD 301D (closed bottle test) to measure CO2 evolution.
  • Advanced analytics : Employ LC-MS to identify degradation intermediates (e.g., 1-methylimidazole and octanoic acid).
    reports partial biodegradation (30–40% in 28 days), while suggests persistence in anaerobic conditions. Researchers must standardize inoculum sources (e.g., activated sludge vs. soil microbes) and validate with isotopic labeling .

Q. What advanced analytical techniques are suitable for detecting [OMIM]Cl in trace pharmaceutical impurities?

Protocol :

  • Extraction : Use liquid-liquid extraction with ethyl acetate and ionic liquid-assisted phase separation.
  • Detection : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).
  • Validation : Spike recovery tests (85–115%) and limit of quantification (LOQ) < 1 ppm.
    and demonstrate that [OMIM]Cl effectively extracts alkyl methanesulfonates from drug substances, but matrix effects require internal standardization (e.g., deuterated analogs) .

Q. What mechanisms underlie [OMIM]Cl-induced apoptosis in mammalian cells?

Mechanistic Analysis :

  • Pathway focus : Endoplasmic reticulum (ER) stress markers (e.g., GRP78, CHOP) and mitochondrial depolarization.
  • Assays : Flow cytometry for Annexin V/PI staining and Western blot for caspase-12 activation.
    shows that [OMIM]Cl triggers ER stress in HepG2 cells via Ca<sup>2+</sup> dysregulation, with EC50 values of 0.8 mM. Use siRNA knockdown (e.g., ATF6) to confirm pathway specificity .

Properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;chloride
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InChI

InChI=1S/C12H23N2.ClH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBEEDAZHXDHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5047873
Record name 1-Methyl-3-octylimidazolium chloride
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Molecular Weight

230.78 g/mol
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CAS No.

64697-40-1
Record name 1-Octyl-3-methylimidazolium chloride
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Record name 1-Methyl-3-octylimidazolium chloride
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Record name 1-Methyl-3-octylimidazolium chloride
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Record name 1-Methyl-3-n-octylimidazolium Chloride
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated with minor changes. 654 g of 1-chlorooctane and 360 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. After two days, 60 g of 1-chlorooctane was added into the reactor. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times and toluene three times. After that, it was dried in vacuum for three days.
Quantity
654 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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